

Allosteric Modulation of CCR5 by PF-232798: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the C-C chemokine receptor type 5 (CCR5) by **PF-232798**, a second-generation oral CCR5 antagonist. The document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor (GPCR), plays a crucial role in immune cell trafficking and is the primary co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV-1).[1][2] Allosteric modulation of CCR5 has emerged as a key therapeutic strategy for inhibiting HIV-1 entry. **PF-232798** is a potent, orally bioavailable allosteric antagonist of CCR5 that has been investigated as a potential anti-HIV therapeutic.[3][4] This document explores the molecular interactions, functional consequences, and experimental basis of **PF-232798**'s activity.

PF-232798, a second-generation CCR5 antagonist, was developed as a successor to Maraviroc, the first approved drug in this class.[3][5] It exhibits a higher binding affinity and an alternative resistance profile compared to Maraviroc.[5][6] Structural studies have revealed that **PF-232798** binds to a deep allosteric pocket within the seven-transmembrane (7TM) bundle of CCR5, distinct from the binding site of endogenous chemokine ligands.[5] This binding mode stabilizes a conformation of the receptor that is unable to engage with the HIV-1 envelope glycoprotein gp120, thereby preventing viral entry into host cells.[5][7]



Quantitative Data

The following tables summarize the key quantitative data associated with the interaction of **PF-232798** with CCR5 and its antiviral activity.

Table 1: Binding Affinity and Potency of PF-232798

Parameter	Value	Cell/Assay Type	Reference
Binding Affinity (Kd)	~0.5 nM	Not specified	[5]
Antiviral Activity (EC90)	2.0 nM (95% CI 1.5 to 2.6 nM)	HIV-1BaL in Peripheral Blood Lymphocytes (PBLs)	[8]
Anti-HIV Activity (IC50)	2.0 nM	HIV-1Ba-L	[9]
hERG Activity (IC50)	12 μΜ	Not specified	[9]

Table 2: Comparative Antiviral Potency of PF-232798 and Maraviroc

Compound	Antiviral EC90 (PhenoSense Assay)	Correlation (R2)	Reference
PF-232798	Highly correlated with Maraviroc	0.93	[8]
Maraviroc	Baseline for comparison	-	[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the allosteric modulation of CCR5 by **PF-232798**.

CCR5 Expression and Purification for Structural Studies



Objective: To produce sufficient quantities of purified and stable CCR5 protein for crystallization and structural determination in complex with **PF-232798**.

Methodology:

- Plasmid Construction: A codon-optimized human wild-type CCR5 DNA sequence is synthesized and cloned into a modified pFastBac1 vector for expression in insect cells. The construct includes an N-terminal hemagglutinin (HA) signal sequence for membrane targeting and a C-terminal FLAG tag followed by a 10x His tag for purification. A PreScission protease site is included for tag removal.[5]
- Protein Expression: Recombinant baculovirus is generated using the Bac-to-Bac system (Invitrogen) and used to infect Spodoptera frugiperda (Sf9) insect cells. Cells are grown in suspension culture and harvested post-infection.[5]
- Membrane Preparation and Solubilization: Cell pellets are lysed, and cell membranes containing the expressed CCR5 are isolated by ultracentrifugation. The membrane-bound CCR5 is then solubilized using a detergent cocktail, typically containing dodecyl-β-Dmaltoside (DDM) and cholesteryl hemisuccinate (CHS).[5]
- Purification: The solubilized receptor is purified using affinity chromatography, first with an anti-FLAG antibody resin, followed by size-exclusion chromatography to isolate monomeric, properly folded CCR5. The C-terminal tags are removed by PreScission protease treatment.
 [5]

Crystallization of the CCR5-PF-232798 Complex

Objective: To obtain high-quality crystals of the CCR5-**PF-232798** complex for X-ray diffraction and structure determination.

Methodology:

- Complex Formation: The purified CCR5 protein is incubated with a molar excess of PF-232798 to ensure saturation of the binding pocket.[5]
- Crystallization: The CCR5-**PF-232798** complex is crystallized using the lipidic cubic phase (LCP) method. The protein-ligand complex is mixed with a lipid, such as monoolein, to form



the LCP, which is then dispensed into a 96-well glass plate and overlaid with a precipitant solution.[5]

- Crystal Optimization: Optimal crystals for X-ray diffraction are obtained in a solution containing 100 mM HEPES (pH 7.0), 32–38% (v/v) PEG400, 100–200 mM KNO3, and 1 mM PF-232798.[5]
- Data Collection: Crystals are harvested and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron light source.[5]

Antiviral Activity Assays

Objective: To quantify the inhibitory effect of **PF-232798** on HIV-1 replication in primary cells.

Methodology:

- Cell Culture: Peripheral blood lymphocytes (PBLs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote proliferation and CCR5 expression.[8]
- Viral Infection: Stimulated PBLs are infected with a CCR5-tropic strain of HIV-1, such as HIV-1BaL, in the presence of serial dilutions of PF-232798.[8]
- Quantification of Viral Replication: After a defined incubation period (typically 5-7 days), viral replication is assessed by measuring the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[8]
- Data Analysis: The concentration of PF-232798 that inhibits viral replication by 90% (EC90) is calculated from the dose-response curve.[8]

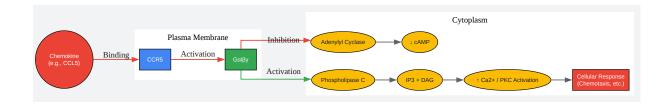
Signaling Pathways and Mechanisms of Action

The interaction of **PF-232798** with CCR5 is characterized by its allosteric antagonism, which has profound implications for both natural chemokine signaling and HIV-1 entry.

Canonical CCR5 Signaling Pathway



Under normal physiological conditions, the binding of chemokines such as CCL3, CCL4, and CCL5 to CCR5 initiates a signaling cascade. This process involves a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins.[1][10] The activated Gai subunit inhibits adenylyl cyclase, while the Gβy subunits activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] [10] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to cellular responses such as chemotaxis and inflammation.[2] [10]



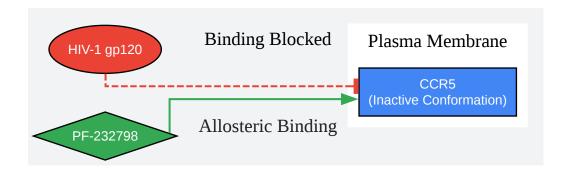
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Canonical CCR5 signaling pathway upon chemokine binding.

Allosteric Inhibition of HIV-1 Entry by PF-232798

PF-232798 functions as a non-competitive antagonist. It binds to an allosteric site within the transmembrane domain of CCR5, which is distinct from the orthosteric site where chemokines and the HIV-1 gp120 protein interact.[5] This binding induces a conformational change in the receptor, locking it in an inactive state. As a result, the gp120 envelope glycoprotein of R5-tropic HIV-1 is unable to bind to CCR5, a critical step for viral fusion and entry into the host cell. [5][7]





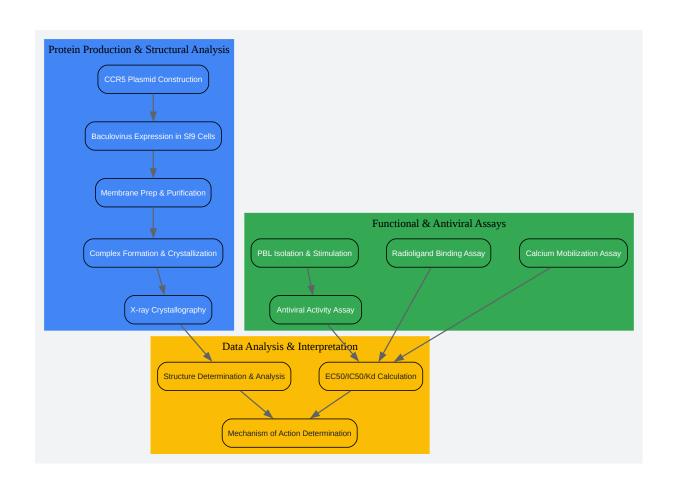
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Mechanism of HIV-1 entry inhibition by PF-232798.

Experimental Workflow for Structural and Functional Analysis

The characterization of **PF-232798**'s allosteric modulation of CCR5 involves a multi-step workflow, integrating molecular biology, biochemistry, and virology.





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Workflow for characterizing PF-232798's interaction with CCR5.

Conclusion



PF-232798 represents a significant advancement in the development of allosteric modulators for CCR5. Its high affinity and distinct resistance profile underscore the potential for developing next-generation anti-HIV therapeutics. The detailed structural and functional data available for **PF-232798** provide a robust framework for the rational design of novel CCR5 antagonists with improved pharmacological properties. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers in the fields of GPCR biology, virology, and drug discovery.

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